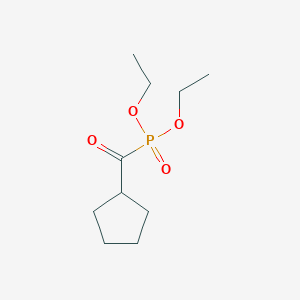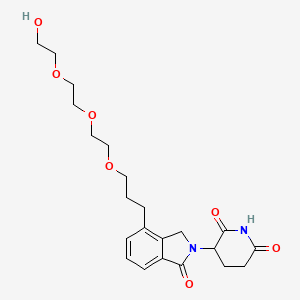![molecular formula C15H14N2 B14760149 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine CAS No. 252-73-3](/img/structure/B14760149.png)
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine, also known as Troger’s Base, is a chiral, bicyclic organic compound with the molecular formula C17H18N2. It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a rigid, bridged ring system. This compound is notable for its applications in various fields of chemistry due to its stability and chiral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine can be synthesized from aniline and paraformaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the bridged ring system. The reaction proceeds through a series of condensation steps, ultimately yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from aniline and paraformaldehyde can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophiles such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) to form brominated or iodinated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Iodine Monochloride (ICl): Used for iodination reactions.
Acid Catalysts: Such as hydrochloric acid, used in the initial synthesis.
Major Products Formed
2-Bromo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through bromination.
2-Iodo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through iodination.
Scientific Research Applications
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe due to its chiral properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine exerts its effects is primarily through its interaction with various molecular targets. The rigid, chiral structure of the compound allows it to bind selectively to specific sites, influencing chemical reactions and biological processes. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine is unique due to its rigid, bridged ring structure and chiral properties. Similar compounds include:
2,8-Dimethoxy-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Differing by the presence of methoxy groups.
6,12-Diphenyldibenzo[b,f][1,5]diazocine: Featuring phenyl groups instead of methyl groups.
2,8-Dinitro-6,12-Diphenyldibenzo[b,f][1,5]diazocine: Containing nitro groups.
These compounds share the core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
252-73-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C15H14N2/c1-3-7-14-12(5-1)9-16-11-17(14)10-13-6-2-4-8-15(13)16/h1-8H,9-11H2 |
InChI Key |
KSIARGPACPDPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3CC4=CC=CC=C4N1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


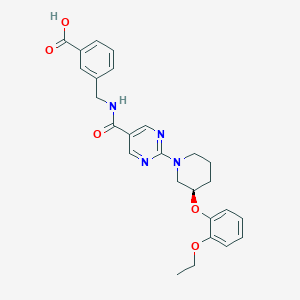
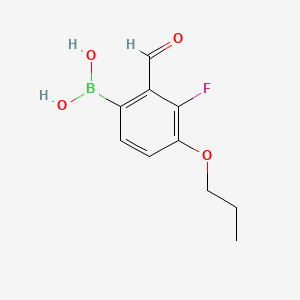
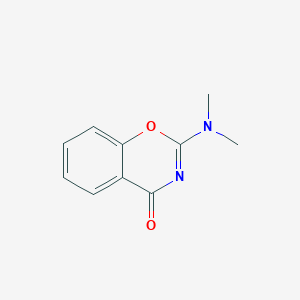
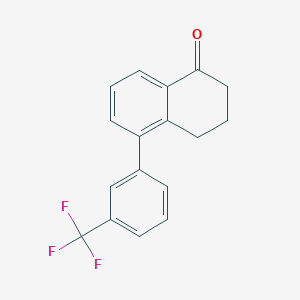

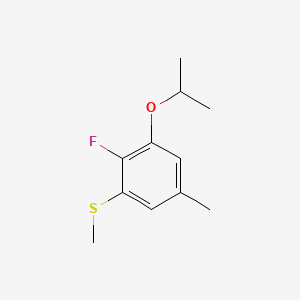


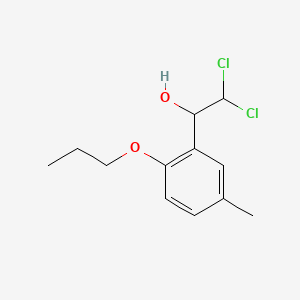


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
